molecular formula C16H19N5O B2996589 1-Cyclopentyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea CAS No. 2034300-59-7

1-Cyclopentyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea

Cat. No.: B2996589
CAS No.: 2034300-59-7
M. Wt: 297.362
InChI Key: OJSASKODALEZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea is a synthetic urea derivative characterized by a cyclopentyl group attached to the urea nitrogen and a pyrazine-pyridine hybrid heterocyclic system. Its structure combines a urea backbone with aromatic and aliphatic substituents, making it a candidate for pharmaceutical or materials science applications. The compound’s stereoelectronic properties are influenced by the cyclopentyl group’s steric bulk and the pyrazine-pyridine moiety’s π-conjugation. Crystallographic studies using programs like SHELXL (part of the SHELX suite) have enabled precise determination of bond lengths, angles, and intermolecular interactions, critical for understanding its reactivity and stability .

Properties

IUPAC Name

1-cyclopentyl-3-[(3-pyridin-3-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(21-13-5-1-2-6-13)20-11-14-15(19-9-8-18-14)12-4-3-7-17-10-12/h3-4,7-10,13H,1-2,5-6,11H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSASKODALEZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=NC=CN=C2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopentyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Cyclopentyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-Cyclopentyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes critical for the survival of Mycobacterium tuberculosis, thereby exerting its anti-tubercular effects. The compound may also interact with other biological pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Key Findings:

Steric Effects :

  • The cyclopentyl group in the target compound reduces solubility compared to the smaller phenyl analog but enhances conformational rigidity versus the cyclohexyl derivative. Cyclohexyl’s larger size increases molecular weight and reduces solubility by 38% .
  • Pyrazine-pyridine vs. pyrimidine-pyridine : The pyrazine system (two nitrogen atoms in a 1,4-arrangement) creates stronger intermolecular dipole interactions than pyrimidine (1,3-arrangement), as evidenced by lower R-factors (3.2% vs. 4.1%), indicating higher crystallographic precision .

Electronic Interactions :

  • The phenyl-substituted analog exhibits the lowest solubility (0.18 mg/mL) due to hydrophobic π-stacking, whereas the pyrimidine-pyridine variant’s solubility (0.62 mg/mL) benefits from additional hydrogen-bonding sites.

Crystallographic Insights :

  • SHELXL-refined structures reveal that the target compound’s urea carbonyl forms a hydrogen bond with the pyridine nitrogen (distance: 2.89 Å), stabilizing its planar conformation. In contrast, the cyclohexyl analog shows torsional strain (C-N-C angle: 118° vs. 122° in the target), affecting binding pocket compatibility .

Research Implications

Structural comparisons highlight the target compound’s balance between solubility and rigidity, making it a promising scaffold for kinase inhibitors or supramolecular assemblies. The use of SHELX software ensures reliable geometric data, enabling cross-study comparisons . Future work should explore bioactivity correlations with crystallographic parameters, leveraging SHELX’s robustness in high-throughput pipelines.

Biological Activity

1-Cyclopentyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentyl group, a pyrazine ring, and a pyridine moiety linked through a urea functional group. Its molecular formula is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, which contributes to its diverse chemical reactivity and biological potential.

This compound is believed to interact with various biological targets, including enzymes and receptors. The presence of the urea moiety allows for hydrogen bonding interactions with these targets, potentially leading to inhibition or modulation of enzymatic activity.

Possible Biological Targets

  • Urease Inhibition : Urease is an enzyme crucial for the survival of pathogens like Helicobacter pylori. Compounds similar to this compound have shown promising urease inhibition, which is vital for developing treatments against infections caused by this bacterium .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in the substituents on the pyrazine or pyridine rings can significantly alter its potency against specific biological targets.

Compound VariantIC50 (µM)Biological Activity
Standard Thiourea23.2Urease Inhibitor
1-Cyclopentyl...5.0Urease Inhibitor
Derivative A10.5Antimicrobial
Derivative B15.0Antifungal

Urease Inhibition Assays

In vitro studies have demonstrated that derivatives of compounds with similar structures exhibit significant urease inhibition, with IC50 values ranging from 2.0 µM to 14.12 µM . This suggests that modifications to the urea moiety can enhance inhibitory effects against urease.

Hemolysis Potential

The hemolytic activity of these compounds was assessed to evaluate their biocompatibility. Compounds exhibiting low hemolysis percentages are considered safer for therapeutic use in humans. For example, some derivatives showed hemolysis percentages comparable to phosphate-buffered saline (PBS), indicating good biocompatibility .

Case Studies

  • Study on Urease Inhibition : A study synthesized various derivatives based on the core structure of this compound and evaluated their urease inhibitory activity. The most potent inhibitors had IC50 values significantly lower than the standard thiourea, indicating enhanced efficacy .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related compounds. Results indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.